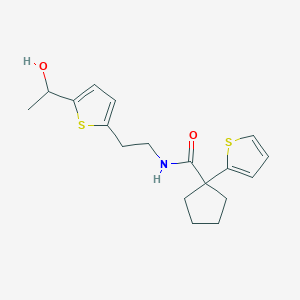
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H23NO2S2 and its molecular weight is 349.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, which includes thiophene rings and a cyclopentanecarboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in oncology and cardiovascular research. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₁O₂S₂, with a molecular weight of 281.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₂S₂ |
| Molecular Weight | 281.4 g/mol |
| CAS Number | 2034569-97-4 |
The mechanism of action of this compound is believed to involve interaction with specific biological targets, such as enzymes and receptors. The thiophene rings may enhance binding affinity and specificity towards these targets, potentially modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.
Anticancer Properties
Research indicates that compounds with thiophene derivatives exhibit significant anticancer activities. For example, studies have shown that similar thiophene-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values in the low micromolar range .
Case Study:
A study involving a related thiophene derivative reported an IC50 value of 4.37 μM against HepG2 cells, indicating potent anticancer activity . The mechanism involved inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation.
Cardiovascular Effects
This compound has also been investigated for its cardiovascular effects. Experimental procedures utilizing animal models have shown that this compound can significantly reduce systolic and diastolic blood pressure, suggesting potential antihypertensive properties. Additionally, its anti-atherosclerotic capabilities have been assessed through in vitro assays on endothelial cells, demonstrating improvements in lipid metabolism and reductions in plaque formation.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other thiophene derivatives:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide | 8.03 | Anticancer (A549 cells) |
| 5-Thiophen-2-yl-thiadiazole derivatives | 4.37 | Anticancer (HepG2 cells) |
| Thiophene-based antihypertensive agents | N/A | Antihypertensive |
Eigenschaften
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-13(20)15-7-6-14(23-15)8-11-19-17(21)18(9-2-3-10-18)16-5-4-12-22-16/h4-7,12-13,20H,2-3,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPCXZHYQZFOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














